molecular formula C20H21FN2O4 B3458880 1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine

1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine

Cat. No. B3458880
M. Wt: 372.4 g/mol
InChI Key: RRXPAXCARQQEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. It is a piperazine derivative that has shown promising results in various studies related to its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is thought to contribute to its antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. These biochemical and physiological effects are thought to contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine in lab experiments is its high selectivity and potency. It has been shown to exhibit a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which makes it an ideal tool for studying the function of these receptors. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine. One of the potential areas of research is its use in the treatment of various psychiatric disorders, such as schizophrenia and bipolar disorder. Another potential area of research is its use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Scientific Research Applications

1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in various animal models. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-26-16-7-4-8-17(27-2)18(16)20(25)23-11-9-22(10-12-23)19(24)14-5-3-6-15(21)13-14/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXPAXCARQQEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2,6-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.